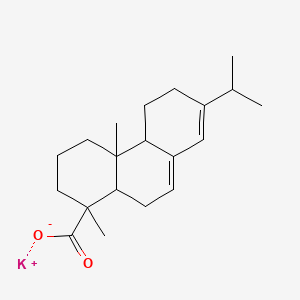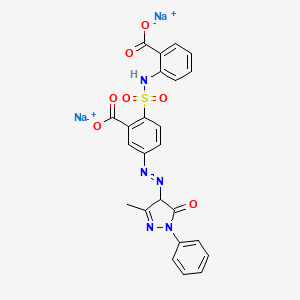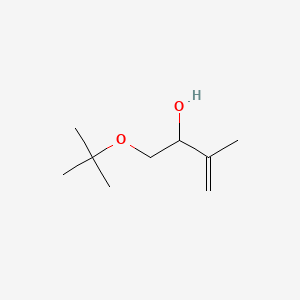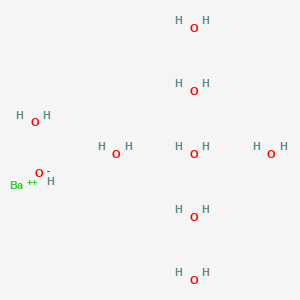
Potassium abietate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium abietate is an organic compound with the chemical formula C20H29KO2. It is a potassium salt of abietic acid, which is a major component of rosin. This compound is known for its applications in various industrial processes, particularly in the production of soaps and as a surfactant.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium abietate is typically synthesized by reacting abietic acid, which is derived from the distillation of turpentine, with potassium hydroxide. The reaction produces this compound along with water and ethanol as by-products .
Industrial Production Methods: The industrial production of this compound involves the large-scale reaction of abietic acid with potassium hydroxide under controlled conditions. The process is designed to maximize yield and purity, ensuring that the final product meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions: Potassium abietate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including halogens and alkylating agents, can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield dehydroabietane derivatives .
Aplicaciones Científicas De Investigación
Potassium abietate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Medicine: Research has explored its potential use in developing new antimicrobial agents.
Mecanismo De Acción
The mechanism of action of potassium abietate involves its interaction with cell membranes and proteins. As a surfactant, it reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in cleaning applications, where it helps to emulsify oils and fats, making them easier to remove .
Comparación Con Compuestos Similares
Sodium abietate: Similar to potassium abietate but uses sodium instead of potassium.
Calcium abietate: Another salt of abietic acid, using calcium as the cation.
Magnesium abietate: Uses magnesium as the cation.
Uniqueness: this compound is unique due to its specific potassium ion, which imparts different solubility and reactivity properties compared to its sodium, calcium, and magnesium counterparts. These differences can influence its effectiveness and suitability for various applications .
Propiedades
Número CAS |
23250-44-4 |
|---|---|
Fórmula molecular |
C20H29KO2 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
potassium;1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C20H30O2.K/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;+1/p-1 |
Clave InChI |
NVJCKICOBXMJIJ-UHFFFAOYSA-M |
SMILES canónico |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[K+] |
Números CAS relacionados |
514-10-3 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine](/img/structure/B13744185.png)



![4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13744220.png)
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide](/img/structure/B13744224.png)

![2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid](/img/structure/B13744251.png)





